N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide
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Overview
Description
N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a benzodioxin ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a Friedel-Crafts acylation reaction, using a bromobenzoyl chloride and a Lewis acid catalyst.
Coupling with Methoxybenzamide: The final step involves coupling the benzodioxin intermediate with 4-methoxybenzamide under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interactions with key signaling pathways.
Comparison with Similar Compounds
N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide can be compared with other similar compounds, such as:
N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide: The presence of a fluorine atom can influence the compound’s stability and interactions with biological targets.
N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide: The iodine atom can enhance the compound’s reactivity in certain types of chemical reactions.
Properties
Molecular Formula |
C23H18BrNO5 |
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Molecular Weight |
468.3 g/mol |
IUPAC Name |
N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H18BrNO5/c1-28-15-8-6-14(7-9-15)23(27)25-19-13-21-20(29-10-11-30-21)12-17(19)22(26)16-4-2-3-5-18(16)24/h2-9,12-13H,10-11H2,1H3,(H,25,27) |
InChI Key |
BTNNHPRNANHMRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4Br)OCCO3 |
Origin of Product |
United States |
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